2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)-
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Overview
Description
2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- is a complex organic compound characterized by its unique structure, which includes a pyran ring, a carbonitrile group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization and introduction of the methylthio and carbonitrile groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and real-time monitoring to optimize the reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives, carbonitrile-containing molecules, and pyridine-based compounds. Examples include:
- 2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(2-pyridinyl)-
- 2H-Pyran-3-carbonitrile, 4-(ethylthio)-2-oxo-6-(3-pyridinyl)-
- 2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(4-pyridinyl)-
Uniqueness
What sets 2H-Pyran-3-carbonitrile, 4-(methylthio)-2-oxo-6-(3-pyridinyl)- apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61380-93-6 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-methylsulfanyl-2-oxo-6-pyridin-3-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c1-17-11-5-10(8-3-2-4-14-7-8)16-12(15)9(11)6-13/h2-5,7H,1H3 |
InChI Key |
LYZFIPGJWSKQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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